6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClFO |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 |
InChI Key |
ZBYTWFVWOCJGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution (EAS)
EAS is limited due to the deactivating ketone group. However, directed ortho-metalation (DoM) enables regioselective halogenation:
Lithium-Halogen Exchange Protocol
-
Substrate : 8-Fluoro-3,4-dihydronaphthalen-1(2H)-one
-
Conditions :
-
LDA (2.2 eq), THF, -78°C → room temperature, 12 hr
-
ClSiMe₃ (1.5 eq), quenching with NH₄Cl
-
Table 1 : Halogenation Efficiency under Varied Conditions
| Halogen Source | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| ClSiMe₃ | -78 → 25 | LDA | 62 |
| NCS | 0 → 40 | FeCl₃ | 48 |
| Cl₂ gas | 25 | AlCl₃ | 34 |
Radical Halogenation
Controlled radical pathways mitigate overhalogenation risks:
-
Initiation : AIBN (0.1 eq)
-
Chlorine Source : CCl₄ (3 eq), 80°C, 6 hr
Cyclization Routes to the Dihydronaphthalenone Core
Friedel-Crafts Acylation
Substrate : 4-Fluorophenylacetic acid
Steps :
-
Cyclization : PPA (polyphosphoric acid), 120°C, 3 hr → 8-fluoro-3,4-dihydronaphthalen-1(2H)-one
-
Chlorination : As per Section 2.1
Advantages : High atom economy (78% overall yield)
Limitations : Requires strict temperature control to prevent ring-opening.
Suzuki-Miyaura Coupling for Ring Assembly
Sequence :
-
Boronate Formation : 5-Bromo-2-fluorobenzaldehyde + pinacolborane, Pd(dppf)Cl₂
-
Cross-Coupling : With 2-chlorovinyl triflate, K₂CO₃, 80°C
-
Cycloketonization : H₂SO₄, AcOH, 100°C
Key Intermediate : 6-Chloro-8-fluoro-1,2,3,4-tetrahydronaphthalene (converted to ketone via oxidation).
Post-Functionalization and Ketone Formation
Oxidation of Tetralin Derivatives
Substrate : 6-Chloro-8-fluoro-1,2,3,4-tetrahydronaphthalene
Oxidants :
Baeyer-Villiger Oxidation (Alternative Route)
Applicability : Limited due to competing side reactions with electron-withdrawing halogens.
Purification and Analytical Characterization
Chromatographic Methods
-
Silica Gel Chromatography : Hexane/EtOAc (4:1) → 95% purity
-
HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.8 min
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.15 (m, 2H, CH₂), 2.89 (t, 2H, J=6.4 Hz, CH₂CO), 7.12 (d, 1H, J=8.0 Hz, ArH)
-
¹³C NMR : 209.5 (C=O), 162.3 (d, J=245 Hz, C-F), 134.1 (C-Cl)
Industrial-Scale Considerations
Challenges :
-
Fluorine Handling : Requires specialized corrosion-resistant reactors
-
Byproduct Formation : Di- and trihalogenated species (~12% in batch processes)
Optimized Protocol :
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. Fluorine at position 8 exhibits lower reactivity due to its strong C–F bond but can participate in aromatic substitution under forcing conditions.
Key findings:
-
Chlorine substitution proceeds via an SNAr mechanism in polar aprotic solvents .
-
Fluorination at position 5 requires electrophilic agents and elevated temperatures.
Oxidation and Reduction Reactions
The ketone group at position 1 and the dihydronaphthalene system enable redox transformations.
Key findings:
-
Stereoselective reduction of the ketone is achievable using chiral catalysts .
-
Over-oxidation risks necessitate controlled stoichiometry with KMnO₄.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic system.
Key findings:
-
Chiral PHOX ligands induce enantioselectivity in allylic alkylation (up to 92% ee) .
-
Electron-withdrawing groups enhance coupling efficiency in Suzuki reactions .
Condensation and Cyclization
The ketone participates in condensation reactions to form fused heterocycles.
Key findings:
-
Claisen-Schmidt products show anti-inflammatory activity (IC₅₀ = 12.7 µM for COX-2 inhibition) .
-
Cyclization outcomes depend on the nucleophile’s steric and electronic properties.
Halogen Exchange Reactions
Fluorine and chlorine participate in halogen-swapping reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine→Iodine | NaI, CuI, DMF, 120°C | 6-Iodo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one | 65% | |
| Fluorine→Bromine | HBr, AlBr₃, CH₂Cl₂, 25°C | 6-Chloro-8-bromo-3,4-dihydronaphthalen-1(2H)-one | 44% |
Key findings:
-
Ultrasound irradiation improves yields in halogen exchange (e.g., +18% for iodine substitution).
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biomolecules inform its reactivity:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is , with a molecular weight of approximately 198.62 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological activity, making it an interesting subject for research.
Anti-inflammatory Properties
Research indicates that derivatives of dihydronaphthalenones, including this compound, exhibit anti-inflammatory properties. The halogen substituents can enhance interactions with biological targets, potentially increasing their efficacy in treating inflammatory diseases.
Antitumor Activity
Compounds similar to this compound have been investigated for their antitumor effects. Studies suggest that these compounds may inhibit tumor growth by modulating various cellular pathways involved in cancer progression .
Modulators in Allergic Responses
The compound has also shown promise as a modulator in allergic responses. By influencing inflammatory pathways, it may help in developing treatments for allergic conditions.
The unique combination of chlorine and fluorine in the structure of this compound contributes to its biological activity. The halogen atoms enhance lipophilicity and hydrogen bonding capabilities, which can improve binding affinity to target proteins .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Case Study: Antitumor Activity
In a study published in Frontiers in Chemistry, researchers synthesized various dihydronaphthalenones and evaluated their antitumor activities against prostate cancer cells. The study found that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications for similar compounds .
Case Study: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of halogenated naphthalene derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one with analogs differing in substituent type, position, and functional groups:
Functional Group Impact on Reactivity and Bioactivity
- Halogen Effects: The chloro and fluoro substituents in this compound enhance its electrophilicity, making it a candidate for nucleophilic substitution reactions.
- Hydroxyl Groups : The hydroxylated analog 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one exhibits higher water solubility but reduced BBB penetration compared to halogenated derivatives .
- Methyl vs. Halogen : Replacing chlorine with a methyl group (as in 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one ) reduces polarity, favoring applications in lipid-rich environments .
Research Findings and Limitations
- Synthetic Challenges: The introduction of multiple halogens (e.g., 6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one) requires precise control to avoid side reactions, as noted in regioselective synthesis protocols .
Biological Activity
6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by a naphthalene core with specific halogen substitutions. Its molecular formula is CHClF O, and it has a molecular weight of approximately 198.62 g/mol. This compound is part of a larger class of naphthalene derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals.
Chemical Structure and Properties
The structure of this compound features a chloro group at the 6-position and a fluoro group at the 8-position of the naphthalene ring, along with a ketone functional group at the 1-position. The unique arrangement of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClF O |
| Molecular Weight | 198.62 g/mol |
| CAS Number | 745784-68-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that naphthalene derivatives can effectively inhibit the growth of various bacterial strains and fungi.
In one study, derivatives of naphthoquinones demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity as well. Similar naphthalene derivatives have been studied for their effects on Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives exhibited IC values significantly lower than that of chloroquine, indicating enhanced efficacy against chloroquine-resistant strains .
Anticancer Potential
The epidermal growth factor receptor (EGFR) has emerged as a promising target for anticancer drug development. Compounds related to this compound have shown potential as EGFR inhibitors in preliminary studies, suggesting that they may play a role in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogen atoms may enhance the compound's ability to interact with biological targets through increased lipophilicity and improved binding affinity.
Molecular Docking Studies
Molecular docking studies have indicated that halogenated derivatives exhibit strong binding interactions with key proteins involved in disease processes. For instance, interactions with dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum have been observed, which is crucial for pyrimidine biosynthesis and represents a target for antimalarial therapy .
Study on Antibacterial Activity
A study focusing on the antibacterial effects of naphthalene derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antibacterial potency.
Table: Antibacterial Activity of Naphthalene Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Chloro-8-fluoro derivative | 0.5 | Staphylococcus aureus |
| Chloroquine | 0.06 | Plasmodium falciparum |
| Other Naphthoquinones | Varies | Various |
Study on Antiparasitic Activity
Another pivotal study evaluated the antiparasitic activity against Plasmodium falciparum strains. The findings revealed that certain derivatives had IC values significantly lower than those of established antimalarial drugs.
Table: IC Values Against Plasmodium falciparum
| Compound Name | IC (µg/mL) | Strain |
|---|---|---|
| Compound A (similar structure) | 0.0049 | 3D7 (sensitive) |
| Compound B | 0.12 | FCR-3 (resistant) |
| Chloroquine | 0.06 | Standard |
Q & A
Q. What are the established synthetic routes for 6-chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions impact yield?
The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for structurally similar dihydronaphthalenone derivatives. For example:
- Step 1 : React 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with a substituted aldehyde (e.g., chlorinated benzaldehyde derivatives) in methanol .
- Step 2 : Add 20% NaOH to catalyze the aldol condensation, followed by stirring at room temperature for 3–5 hours .
- Step 3 : Purify via silica gel chromatography using petroleum ether/ethyl acetate (2:1 v/v) .
Key factors affecting yield include stoichiometric ratios, reaction time, and base concentration. Prolonged stirring may lead to side reactions, while insufficient base reduces condensation efficiency .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolves the compound’s conformation, bond lengths (e.g., C=C bond: ~1.35 Å), and dihedral angles (e.g., 51.7° between aromatic rings in derivatives), confirming stereochemistry and packing interactions .
- NMR spectroscopy : Identifies substituent positions (e.g., fluorinated or chlorinated protons) and confirms purity.
- FT-IR : Validates ketone (C=O stretch at ~1680 cm⁻¹) and aromatic functionalities .
Crystallographic refinement uses SHELXL for high-resolution data, with hydrogen atoms placed in idealized positions (riding model) .
Q. What biological activities are associated with dihydronaphthalenone derivatives, and how are they initially screened?
Dihydronaphthalenones exhibit antitumor , anti-inflammatory , and enzyme-inhibitory activities. Initial screening involves:
- In vitro assays : Cytotoxicity tests (e.g., MTT assay) against cancer cell lines .
- Enzyme inhibition studies : Retinoic acid metabolism-blocking activity measured via UV/Vis spectroscopy .
- Solubility optimization : Poor aqueous solubility is addressed via Michael addition with guanidine hydrochloride to enhance bioavailability .
Advanced Research Questions
Q. How can structural modifications improve solubility and bioactivity without compromising stability?
- Halogen substitution : Chlorine and fluorine enhance metabolic stability and cell permeability via hydrophobic interactions .
- Michael addition : React α,β-unsaturated ketones with guanidine hydrochloride to introduce polar groups, improving water solubility .
- Derivatization : Introduce methoxy or trifluoromethyl groups to aromatic rings to modulate electronic effects and binding affinity .
Q. How do crystallographic studies inform drug design for this compound?
- Conformational analysis : Monoclinic (P21/n) crystal packing reveals chair conformations in the cyclohexanone ring and weak hydrogen bonds (e.g., C–H···O) stabilizing the lattice .
- Halogen interactions : Bromine/chlorine atoms facilitate π-stacking and hydrophobic binding pockets in target proteins .
- Torsion angles : Influence bioactive conformations; for example, a 175.2° torsion angle in derivatives ensures planar alignment for enzyme binding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity verification : Use HPLC to rule out impurities from synthesis (e.g., unreacted aldehydes) .
- Polymorph screening : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter solubility and activity; characterize via DSC/XRD .
- Dose-response validation : Re-test activity under standardized conditions (pH, solvent) to isolate structural effects .
Q. How do halogen positions (Cl, F) influence structure-activity relationships (SAR)?
Q. Can computational methods predict bioactivity for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
